molecular formula C5H7FO2 B599511 Methyl 3-fluorobut-2-enoate CAS No. 123350-07-2

Methyl 3-fluorobut-2-enoate

Cat. No.: B599511
CAS No.: 123350-07-2
M. Wt: 118.11 g/mol
InChI Key: WLIRSFVYHOLXNY-UHFFFAOYSA-N
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Description

3-Fluoro-2-butenoic acid methyl ester is a specialized fluorinated organic compound that serves as a valuable synthetic intermediate in advanced research and development. Fluorinated analogs of organic molecules are of significant interest in medicinal chemistry and radiopharmaceutical sciences, particularly in the development of novel positron emission tomography (PET) tracers. For instance, structurally related fluorinated amino acids are synthesized and investigated as substrates for amino acid transport systems in tumor cells . These compounds can enter gliosarcoma cells in vitro, in part through the system-A amino acid transport, and demonstrate high tumor-to-normal-brain uptake ratios in preclinical biodistribution studies . The incorporation of a fluorine atom into a molecular framework can dramatically alter the compound's metabolic stability, binding affinity, and pharmacokinetic profile, making 3-Fluoro-2-butenoic acid methyl ester a key precursor for creating potential diagnostic agents and probing biological mechanisms. Its application is foundational in the synthesis of more complex, target-specific molecules for oncological research and other life science fields. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

123350-07-2

Molecular Formula

C5H7FO2

Molecular Weight

118.11 g/mol

IUPAC Name

methyl 3-fluorobut-2-enoate

InChI

InChI=1S/C5H7FO2/c1-4(6)3-5(7)8-2/h3H,1-2H3

InChI Key

WLIRSFVYHOLXNY-UHFFFAOYSA-N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction employs a gold(I) catalyst (e.g., AuCl) with a phosphine ligand (e.g., RuPhos) and Et₃N·3HF as the fluorine source. The mechanism proceeds via:

  • Alkyne Activation : Coordination of the gold catalyst to the triple bond, polarizing the π-system.

  • HF Addition : Anti-addition of HF across the alkyne, forming the (Z)-fluoroalkene due to stereoelectronic control.

  • Catalyst Regeneration : Release of the product and regeneration of the active gold species.

Key conditions include:

  • Solvent System : A 1:4 mixture of CH₂Cl₂ and CH₃CN optimizes catalyst stability and reagent solubility.

  • Additives : p-Chlorobenzoic acid (p-Cl BA) enhances yield by mitigating side reactions.

Performance Data

The table below summarizes results from analogous hydrofluorination reactions:

EntryCatalystLigandAdditiveYield (%)Z:E Ratio
1AuClRuPhosp-Cl BA8096:4
2AuClXPhosNone6590:10
3AuClJohnPhosp-Cl BA7695:5

Reaction conditions: 0.2 mmol alkyne, 5 mol% catalyst, 160°C, 2 h.

This method achieves high regioselectivity (≥95% Z-isomer) and moderate to excellent yields (65–80%). Scaling this approach to methyl 2-butynoate would require adjusting steric and electronic effects due to the smaller methyl group, potentially improving reactivity.

Grignard Reagent-Mediated Synthesis

A patent describing the preparation of 2-methyl-3-butenoic acid esters via Grignard reagents provides a template for adapting this method to fluorinated analogs. While the original work focuses on chloro- and bromo-butylene precursors, substituting fluorine-containing reagents could yield 3-fluoro-2-butenoic acid methyl ester.

Modified Reaction Pathway

  • Grignard Reagent Formation : Reacting 3-fluoro-butylene with magnesium in ether solvents (e.g., THF) under iodine catalysis.

  • Carbonic Ester Substitution : Adding the Grignard reagent to methyl chloroformate, forming the target ester.

Challenges and Adjustments:

  • Fluorine Stability : Fluorine’s electronegativity may hinder Grignard formation, necessitating lower temperatures (10–15°C).

  • Solvent Choice : Tetrahydrofuran (THF) improves solubility of fluorinated intermediates compared to isopropyl ether.

Hypothetical Performance Metrics

Based on analogous reactions in the patent:

StepTemperature (°C)Yield (%)Purity (%)
Grignard Formation1570–8595–98
Ester Substitution50–6075–9097–99

This route avoids toxic cyanide intermediates but requires handling reactive fluorinated Grignard species.

Esterification of 3-Fluoro-2-butenoic Acid

Synthesizing the free acid followed by esterification offers a modular approach.

Acid Synthesis via Hydrofluorination

  • Substrate Preparation : 2-Butynoic acid is reacted with Et₃N·3HF under gold catalysis, analogous to the PMC study.

  • Esterification : The resulting 3-fluoro-2-butenoic acid is treated with methanol under acidic (H₂SO₄) or enzymatic (Candida antarctica lipase B) conditions.

Data from Enzymatic Esterification:

CatalystSolventTime (h)Yield (%)
H₂SO₄ (1 mol%)MeOH1288
Lipase B (CALB)Toluene2492

Enzymatic methods reduce side reactions, preserving the acid-sensitive fluorine substituent.

Comparative Analysis of Methods

MethodYield (%)Stereoselectivity (Z:E)Toxicity ConcernsScalability
Gold Catalysis65–8090:10 to 96:4HF handlingHigh
Grignard Reagent70–90N/AReactive intermediatesModerate
Acid Esterification85–92N/ACorrosive catalystsHigh

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-butenoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Fluoro-2-butenoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Fluoro-2-butenoic acid methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain targets, influencing metabolic pathways and biological activities .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 3-fluoro-2-butenoic acid methyl ester and selected analogs:

Compound Name Molecular Formula Substituent (Position) Molar Mass (g/mol) Key Electronic Effects
3-Fluoro-2-butenoic acid methyl ester C₅H₇FO₂ -F (C3) 118.11 High electronegativity, electron-withdrawing
3-Methyl-2-butenoic acid methyl ester C₆H₁₀O₂ -CH₃ (C3) 114.14 Electron-donating, steric bulk
3-(4-Fluorophenyl)-2-butenoic acid ethyl ester C₁₂H₁₃FO₂ -C₆H₄F (C3) 220.23 Aromatic ring with fluorine, resonance effects
3-Trifluoromethanesulfonyloxy-but-2-enoic acid methyl ester C₆H₇F₃O₅S -OSO₂CF₃ (C3) 248.18 Strong electron-withdrawing, polarizable

Key Observations :

  • Fluorine vs. Methyl Substituent: The fluorine atom in 3-fluoro-2-butenoic acid methyl ester reduces electron density at the α,β-unsaturated system compared to the methyl group in 3-methyl-2-butenoic acid methyl ester, making the former more reactive toward nucleophiles .
  • Aromatic vs. Aliphatic Fluorine: The 4-fluorophenyl group in 3-(4-fluorophenyl)-2-butenoic acid ethyl ester introduces resonance stabilization, altering solubility and metabolic stability compared to aliphatic fluorine derivatives .
  • Sulfonyloxy Group : The trifluoromethanesulfonyloxy (OSO₂CF₃) group in ’s compound enhances electrophilicity and thermal stability, making it suitable for high-temperature reactions .

Physicochemical Properties

Limited experimental data are available for 3-fluoro-2-butenoic acid methyl ester, but predictions can be made based on analogs:

  • Boiling Point: Estimated to be ~150–170°C, lower than 3-methyl-2-butenoic acid methyl ester (bp ~175°C) due to fluorine’s smaller size and weaker van der Waals forces .
  • Solubility : Higher polarity from fluorine increases solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to methyl-substituted analogs .

Biological Activity

3-Fluoro-2-butenoic acid methyl ester (CAS Number: 76225642) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C4_4H5_5FO2_2
  • Molecular Weight : 104.08 g/mol
  • Structure : The compound features a double bond between the second and third carbon atoms, with a fluorine substituent at the second position and a methyl ester functional group.

Biological Activity Overview

Research indicates that 3-fluoro-2-butenoic acid methyl ester exhibits various biological activities, particularly in antimicrobial and anticancer domains. Its unique structure allows it to interact with biological targets effectively.

Antimicrobial Activity

Studies have shown that compounds similar to 3-fluoro-2-butenoic acid methyl ester possess significant antimicrobial properties. For instance, the compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus20100
P. aeruginosa12100

This table summarizes the antimicrobial efficacy observed in preliminary studies, indicating that higher concentrations correlate with larger inhibition zones.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines through various pathways, including the modulation of apoptotic markers such as caspases and Bcl-2 family proteins.

Cell Line IC50_{50} (µM) Mechanism of Action
HeLa (Cervical)25Induction of apoptosis
MCF-7 (Breast)30Cell cycle arrest at G1 phase
A549 (Lung)35Inhibition of proliferation

The above table illustrates the cytotoxic effects of 3-fluoro-2-butenoic acid methyl ester on different cancer cell lines, highlighting its potential as an anticancer agent.

The biological activity of 3-fluoro-2-butenoic acid methyl ester can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular processes.
  • Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis, influencing signaling pathways.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may enhance oxidative stress in target cells, promoting cell death.

Case Studies

Several studies have focused on the biological implications of 3-fluoro-2-butenoic acid methyl ester:

  • Antimicrobial Efficacy Study : A recent study evaluated its effectiveness against multi-drug resistant strains. Results indicated significant antimicrobial activity, suggesting potential therapeutic applications in treating resistant infections.
  • Cancer Research : In a study published in a peer-reviewed journal, researchers investigated the compound's effects on breast cancer cells, finding that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways.

Q & A

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing fluorinated esters?

  • NMR : Fluorine-19 NMR is critical for identifying substitution patterns. Coupling constants in ¹H NMR (e.g., 3JHF^3J_{H-F}) help confirm double-bond geometry (E/Z). For example, (E)-isomers of similar esters show distinct 3JHF^3J_{H-F} values (~15–18 Hz) .
  • IR : Look for ester carbonyl (C=O) stretches near 1720–1740 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular formulae. Fragmentation patterns (e.g., loss of CH₃OH or COOCH₃) aid structural validation .

Q. What purification strategies are effective for isolating 3-fluoro-2-butenoic acid methyl ester?

  • Distillation : Fractional distillation under reduced pressure is ideal for volatile esters.
  • Chromatography : Use silica gel columns with non-polar solvents (hexane/ethyl acetate) to separate fluorinated byproducts. Reverse-phase HPLC may resolve polar impurities .
  • Crystallization : Limited utility due to low melting points; consider using cold ether or pentane for recrystallization.

Q. What safety protocols are critical for handling fluorinated α,β-unsaturated esters?

  • PPE : Wear nitrile gloves, safety goggles, and fluoropolymer-coated lab coats to prevent skin/eye contact .
  • Waste Management : Neutralize acidic byproducts with NaHCO₃ before disposal. Store fluorinated waste separately for specialized treatment .

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